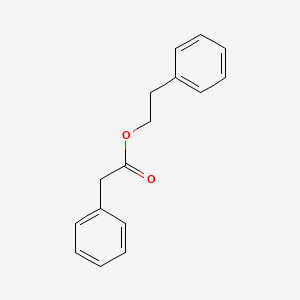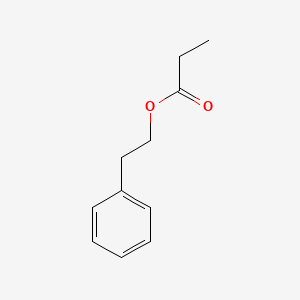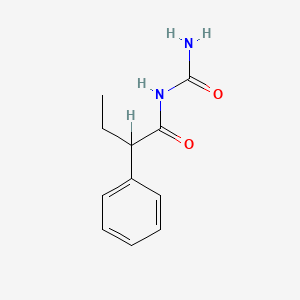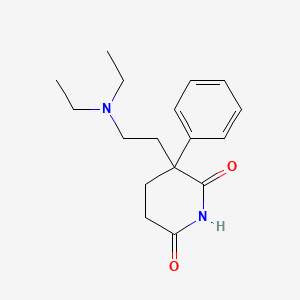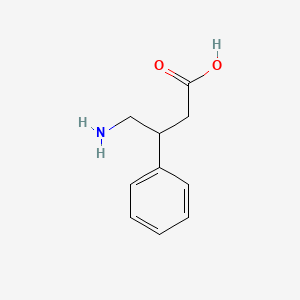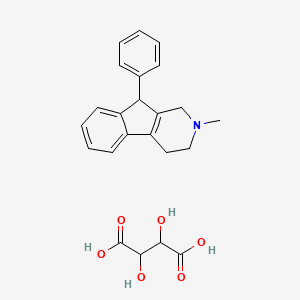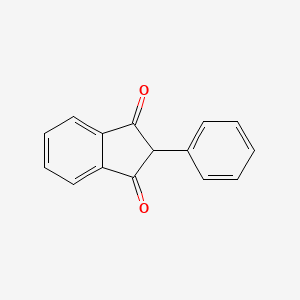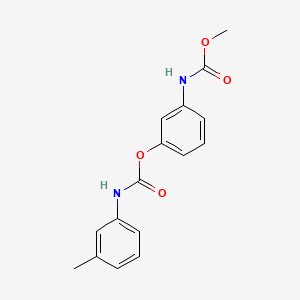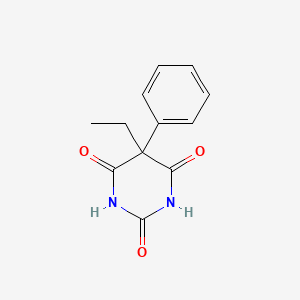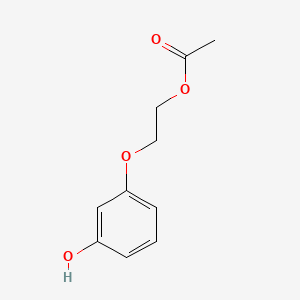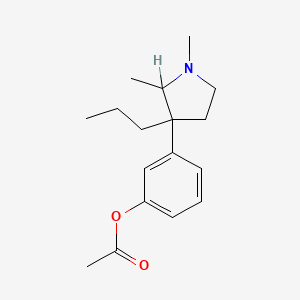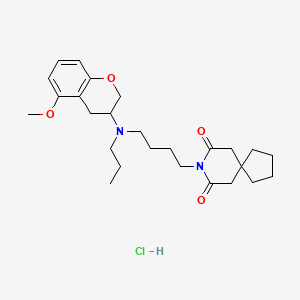
Alnespiron
Übersicht
Beschreibung
Alnespiron is a synthetic compound known for its potential therapeutic applications. It belongs to the class of compounds known as spironolactone derivatives. This compound has been studied for its potential use in treating various medical conditions, including cardiovascular diseases and hormonal disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alnespiron typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and ketones.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as hydroxylation, methylation, and acetylation, to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Alnespiron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alnespiron serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used in research to study its effects on cellular processes and signaling pathways.
Medicine: this compound has shown promise in treating conditions such as hypertension, heart failure, and hormonal imbalances.
Industry: The compound is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Alnespiron exerts its effects through several molecular mechanisms:
Molecular Targets: It primarily targets mineralocorticoid receptors, modulating their activity and influencing electrolyte balance and blood pressure regulation.
Pathways Involved: this compound affects pathways related to aldosterone signaling, leading to its therapeutic effects in cardiovascular and hormonal disorders.
Vergleich Mit ähnlichen Verbindungen
Spironolactone: A well-known spironolactone derivative with similar therapeutic applications.
Eplerenone: Another spironolactone analog used in treating cardiovascular conditions.
Canrenone: A metabolite of spironolactone with comparable pharmacological properties.
Uniqueness of Alnespiron: this compound stands out due to its unique chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its specific modifications enhance its efficacy and reduce potential side effects compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143413-69-8 |
|---|---|
Molekularformel |
C26H39ClN2O4 |
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |
InChI-Schlüssel |
QYFHCFNBYQZGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Kanonische SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




